molecular formula C10H22Cl2N2O B2732895 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride CAS No. 1803609-10-0

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride

Cat. No.: B2732895
CAS No.: 1803609-10-0
M. Wt: 257.2
InChI Key: GEXNZXJVSSUMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a bicyclic amine salt combining morpholine and piperidine moieties. For example:

  • Morpholine-piperidine hybrids are frequently explored in medicinal chemistry due to their ability to modulate receptor binding and pharmacokinetics .
  • The dihydrochloride salt form enhances solubility and stability, a common strategy for bioactive amines .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-piperidin-4-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-9-8-13-7-6-12(9)10-2-4-11-5-3-10;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXNZXJVSSUMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 3-methylmorpholine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or morpholine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce secondary amines.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with specific properties.

Biological Studies

The compound has shown promise in biological research, particularly in enzyme inhibition studies. It interacts with specific receptors and enzymes, potentially modulating biochemical pathways that are critical for various physiological functions. For instance, derivatives of this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is essential for neurotransmission .

Pharmaceutical Development

This compound is an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects, including anti-cancer properties. In vitro studies indicate that some derivatives can induce apoptosis in tumor cells, highlighting their potential in cancer therapy .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Enzyme Inhibition : A study highlighted the compound's ability to inhibit AChE effectively, showing comparable potency to established inhibitors like donepezil. This suggests its potential use in treating neurodegenerative diseases .
  • Cancer Research : Research has demonstrated that certain derivatives of this compound can trigger apoptotic pathways in cancer cell lines, indicating a potential application in oncology .
  • Synthetic Applications : The compound has been utilized as a precursor in synthesizing other bioactive molecules, showcasing its versatility as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Bioactivity

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (): No specific therapeutic data, but acute toxicity is noted (harmful upon inhalation, ingestion, or skin contact). Chronic effects and environmental hazards remain unstudied .

Regulatory and Commercial Status

  • Regulatory Compliance : 4-(Diphenylmethoxy)piperidine Hydrochloride is regulated under frameworks like ATSDR and EPA, reflecting its hazardous classification .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR) :

  • Piperidine-morpholine hybrids exhibit enhanced bioavailability compared to simpler amines, as seen in analogs like 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride .
  • Bulky substituents (e.g., diphenylmethoxy in ) may increase molecular weight and reduce solubility, impacting therapeutic utility.

Data Gaps: No acute or chronic toxicity data exist for the target compound. Environmental persistence and metabolite profiles are unstudied for all analogs.

Biological Activity

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor binding, and its implications in medicinal chemistry.

This compound can be characterized by its chemical structure, which includes a morpholine ring substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The mechanism of action of this compound primarily involves its ability to bind to specific receptors or enzymes, leading to the modulation of various biochemical pathways. The compound has been shown to inhibit certain enzyme activities, which is crucial in therapeutic contexts where enzyme regulation is necessary for disease management.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been implicated in studies involving acetylcholinesterase (AChE) inhibition, which is relevant for conditions like Alzheimer's disease. The compound's binding affinity and selectivity for AChE compared to butyrylcholinesterase (BuChE) have been highlighted in comparative studies .

Receptor Binding

The compound also interacts with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition. Its potential as a therapeutic agent for neurodegenerative diseases is supported by its ability to modulate receptor activity, thereby affecting neurotransmitter levels in the brain .

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Study : A study focused on the compound's effect on AChE demonstrated that it could significantly reduce enzyme activity, suggesting its potential use as a cognitive enhancer or neuroprotective agent in Alzheimer's treatment .
  • Receptor Interaction Analysis : Another investigation assessed the binding properties of the compound to various receptors involved in neurotransmission. The results indicated that this compound has a high affinity for specific serotonin receptors, which may contribute to its antidepressant-like effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications to the piperidine and morpholine rings can enhance potency and selectivity against target enzymes and receptors. For instance, substituents on the morpholine ring have been shown to significantly alter inhibitory activity against AChE, emphasizing the importance of molecular architecture in drug design .

Substituent Effect on Activity Reference
Methyl on C3Increased AChE inhibition
Hydroxyl groupEnhanced receptor binding
Fluorine at C2Improved selectivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with functionalized piperidine precursors. For example, piperidin-4-one intermediates (e.g., 3-Methyl-4-piperidone Hydrochloride, CAS 4629-78-1) can react with morpholine under basic conditions, followed by hydrochlorination to stabilize the product . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for amine coupling), and purification via recrystallization or chromatography. Monitoring by HPLC or NMR ensures purity >95% .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : 1^1H/13^13C NMR to verify piperidine and morpholine ring connectivity (e.g., δ 2.8–3.5 ppm for N-CH3_3 groups) .
  • Mass spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 286.2 for [M+H]+^+) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry and hydrogen bonding patterns with chloride ions .

Q. What solubility and stability profiles should be considered for in vitro assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (tested in PBS or DMSO at 10–50 mM stock concentrations). Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are critical. For example, degradation >10% after 24 hours at 37°C in PBS suggests refrigeration is necessary .

Advanced Research Questions

Q. How can conflicting bioactivity data across cell lines be systematically addressed for this compound?

  • Methodological Answer :

  • Dose-response profiling : Test a wide concentration range (nM to μM) to identify EC50_{50}/IC50_{50} variability .
  • Receptor specificity assays : Use radioligand binding or calcium flux assays to differentiate off-target effects (e.g., opioid vs. serotonin receptors) .
  • Metabolic stability checks : Compare results in hepatocyte models to rule out metabolite interference .

Q. What strategies are effective in elucidating the compound’s mechanism of action in CNS disorders?

  • Methodological Answer :

  • In silico docking : Model interactions with neurotransmitter transporters (e.g., dopamine or GABAA_A receptors) using software like AutoDock Vina .
  • Knockout/knockdown models : Use CRISPR-edited neuronal cells to assess target dependency (e.g., DRD2 or MAO-B pathways) .
  • Electrophysiology : Patch-clamp recordings to measure ion channel modulation (e.g., NMDA receptor currents) .

Q. How should researchers design experiments to resolve discrepancies in pharmacokinetic (PK) data between rodent and primate models?

  • Methodological Answer :

  • Cross-species metabolic mapping : Identify species-specific cytochrome P450 isoforms (e.g., CYP3A4 in humans vs. CYP2D in rats) using liver microsomes .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) to track absorption in brain vs. plasma .
  • Allometric scaling : Adjust doses based on body surface area and clearance rates to predict human-equivalent PK .

Data Analysis and Optimization

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of piperidine-morpholine hybrids?

  • Methodological Answer :

  • QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., N-methyl vs. N-ethyl) with bioactivity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for structural analogs .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<3) and blood-brain barrier penetration .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of experiments (DoE) : Use software like MODDE to optimize parameters (e.g., pH, solvent ratio) in a factorial design .
  • Stability-indicating assays : Forced degradation (heat, light, oxidation) to identify critical quality attributes (CQAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.